4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1800303-78-9
VCID: VC11544497
InChI: InChI=1S/C13H16F3NO.ClH/c14-13(15,16)18-12-3-1-10(2-4-12)9-11-5-7-17-8-6-11;/h1-4,11,17H,5-9H2;1H
SMILES:
Molecular Formula: C13H17ClF3NO
Molecular Weight: 295.73 g/mol

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride

CAS No.: 1800303-78-9

Cat. No.: VC11544497

Molecular Formula: C13H17ClF3NO

Molecular Weight: 295.73 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride - 1800303-78-9

Specification

CAS No. 1800303-78-9
Molecular Formula C13H17ClF3NO
Molecular Weight 295.73 g/mol
IUPAC Name 4-[[4-(trifluoromethoxy)phenyl]methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C13H16F3NO.ClH/c14-13(15,16)18-12-3-1-10(2-4-12)9-11-5-7-17-8-6-11;/h1-4,11,17H,5-9H2;1H
Standard InChI Key SXSDTOUKWBVAHF-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1CC2=CC=C(C=C2)OC(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride is C₁₃H₁₇F₃NO·HCl, with a molecular weight of 311.73 g/mol. The compound features:

  • A piperidine ring (a six-membered amine heterocycle) at position 4.

  • A benzyl group substituted with a trifluoromethoxy (–OCF₃) moiety at the para position of the phenyl ring.

  • A hydrochloride salt formation, enhancing solubility and stability for pharmacological applications .

The trifluoromethoxy group is electron-withdrawing, influencing the compound’s electronic distribution and metabolic stability. X-ray crystallography of analogous piperidine derivatives reveals chair conformations for the piperidine ring, with substituents adopting equatorial orientations to minimize steric strain .

Synthesis and Manufacturing

The synthesis of 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride involves multi-step organic reactions, as inferred from related methodologies :

Key Synthetic Steps

  • Formation of the Benzyl-Piperidine Backbone:

    • Starting Material: 4-(Chloromethyl)piperidine reacts with 4-(trifluoromethoxy)phenol under basic conditions (e.g., K₂CO₃) to form the ether linkage via nucleophilic substitution.

    • Reaction Conditions: Anhydrous dimethylformamide (DMF), 60–80°C, 12–24 hours .

  • Quaternization and Reduction:

    • The intermediate undergoes quaternization with benzyl halides to form pyridinium salts, followed by reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to saturate the piperidine ring .

  • Hydrochloride Salt Formation:

    • The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt, yielding >95% purity after recrystallization.

Process Optimization

  • Yield Improvements: Patent CN105461617A reports yields exceeding 99% for analogous piperidine derivatives using optimized stoichiometry and temperature control .

  • Purity Enhancements: Column chromatography or crystallization from methanol/water mixtures achieves purities >96%, critical for pharmaceutical applications .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point158–162°C (decomposes)Estimated
SolubilitySoluble in polar solvents (ethanol, DMSO)Analog data
LogP (Partition Coeff.)3.77 (predicts high lipophilicity)Calculated
pKa9.2 (amine protonation)Analog data

The hydrochloride salt form improves aqueous solubility (~15 mg/mL in water at 25°C), facilitating formulation for intravenous delivery.

Industrial and Research Applications

  • Pharmaceutical Intermediate: Serves as a precursor for antitumor agents (e.g., kinase inhibitors) and antiviral drugs .

  • Agrochemical Development: Trifluoromethoxy groups enhance pesticide activity against resistant insect strains .

Regulatory Status

  • Patent Landscape: Derivatives of 4-[4-(trifluoromethoxy)phenoxy]piperidine are protected under CN105461617A (expires 2035) .

  • FDA Approval: No current approvals; preclinical testing required for IND submission.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperidine ring and substituents to optimize target binding.

  • In Vivo Pharmacokinetics: Assess bioavailability, half-life, and metabolite identification in rodent models.

  • Scale-Up Synthesis: Develop continuous-flow processes to reduce costs and waste generation .

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